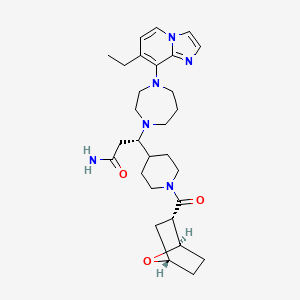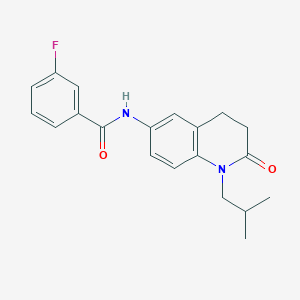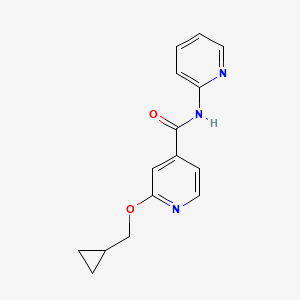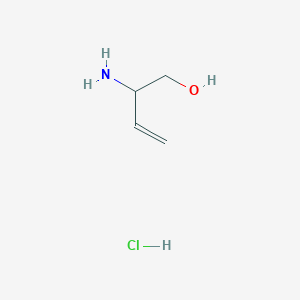
CXCR7 modulator 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CXCR7 modulator 2 is a compound that targets CXC chemokine receptor 7 (CXCR7), also known as atypical chemokine receptor 3. CXCR7 is a G-protein-coupled receptor that signals through the β-arrestin pathway. It interacts with ligands such as interferon-inducible T cell α chemoattractant and stromal cell-derived factor-1. CXCR7 is associated with various cancers and other disease states, including coronary artery disease, stroke, inflammation, and human immunodeficiency virus .
Chemical Reactions Analysis
CXCR7 modulator 2 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce different substituents into the molecule.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
CXCR7 modulator 2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the interactions and signaling pathways of CXCR7.
Biology: The compound is used to investigate the role of CXCR7 in various biological processes, including cell migration, proliferation, and survival.
Medicine: this compound is explored for its potential therapeutic applications in treating cancers, coronary artery disease, stroke, inflammation, and human immunodeficiency virus.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting CXCR7
Mechanism of Action
CXCR7 modulator 2 exerts its effects by binding to CXCR7 and modulating its signaling pathways. Unlike typical G-protein-coupled receptors, CXCR7 signals through the β-arrestin pathway. Upon binding to its ligands, CXCR7 recruits β-arrestin, leading to the internalization and degradation of the ligand. This process results in the activation of various cytoplasmic kinases necessary for cell survival and tumor growth .
Comparison with Similar Compounds
CXCR7 modulator 2 is unique compared to other similar compounds due to its specific targeting of CXCR7 and its signaling through the β-arrestin pathway. Similar compounds include:
CXCR4 modulators: These compounds target CXCR4, another chemokine receptor, but signal through different pathways.
CXCL12 inhibitors: These compounds inhibit the ligand CXCL12, which interacts with both CXCR4 and CXCR7.
β-arrestin-biased agonists: These compounds selectively activate the β-arrestin pathway without activating G-protein signaling
This compound stands out due to its specific modulation of CXCR7 and its potential therapeutic applications in various disease states.
Properties
IUPAC Name |
(3S)-3-[4-(7-ethylimidazo[1,2-a]pyridin-8-yl)-1,4-diazepan-1-yl]-3-[1-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N6O3/c1-2-20-6-12-34-15-9-31-28(34)27(20)33-11-3-10-32(16-17-33)24(19-26(30)36)21-7-13-35(14-8-21)29(37)23-18-22-4-5-25(23)38-22/h6,9,12,15,21-25H,2-5,7-8,10-11,13-14,16-19H2,1H3,(H2,30,36)/t22-,23-,24-,25+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERHKHQEGFSIHF-OJJQZRKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC=CN2C=C1)N3CCCN(CC3)C(CC(=O)N)C4CCN(CC4)C(=O)C5CC6CCC5O6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=NC=CN2C=C1)N3CCCN(CC3)[C@@H](CC(=O)N)C4CCN(CC4)C(=O)[C@H]5C[C@@H]6CC[C@H]5O6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1-methyl-2-oxopropyl)-3-[2-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2682454.png)
![3-phenyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2682455.png)


![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride](/img/structure/B2682460.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2682462.png)

![2-{[1-(4-Bromobenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2682465.png)
![4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2682468.png)
![4-benzyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2682469.png)

![3-(2-bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide](/img/structure/B2682472.png)
![1-[(2-chlorophenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2682473.png)
![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2682477.png)
